

Technical Support Center: SW1116 Xenograft Model

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|----------------------|---------|-----------|
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of SW1116 xenograft tumor establishment.

Frequently Asked Questions (FAQs)

Q1: What is the expected tumor take rate for SW1116 xenografts?

The SW1116 cell line is reported to have a high tumorigenicity in immunodeficient mice. With an injection of 1 x 10 7 cells subcutaneously, a 100% tumor take rate was observed, with tumors developing within 21 days. Another study reported successful tumor formation with an injection of 5 x 10 6 cells[1]. However, variations in cell line passage, animal strain, and experimental technique can influence the take rate.

Q2: Which mouse strain is recommended for SW1116 xenografts?

Athymic nude mice (nu/nu) are a commonly used and suitable strain for establishing SW1116 xenografts[1][2]. For initial studies with a new cell line, a pilot experiment with a few different immunodeficient strains can be beneficial to determine the optimal host[3]. It is generally recommended to use 5-6 week old female mice, as they are easier to handle and less prone to fighting, which can compromise the implant[3].

Q3: What is the optimal number of SW1116 cells to inject for tumor formation?



The optimal number of cells can vary, but published data provides a reliable range.

| Number of Cells Injected | Expected Outcome | Reference |
|--------------------------|---|-----------|
| 1 x 10^7 cells | 100% tumor take rate within 21 days | |
| 5 x 10^6 cells | Successful tumor nodule formation within 5 days | [1] |

Q4: Should I use Matrigel for SW1116 xenograft implantation?

While not always mandatory for highly tumorigenic cell lines like SW1116, the use of a basement membrane extract like Matrigel can significantly improve tumor take rates, particularly for less aggressive cell lines or when using a lower number of cells. Matrigel provides a supportive microenvironment for the implanted cells[3]. A final concentration of 7 to 10 mg/mL of basement membrane extract is recommended[3].

Troubleshooting Guide

Troubleshooting & Optimization

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| Issue | Potential Cause | Recommended Solution |
|-------------------------------------|---|---|
| Low or no tumor take rate | - Low cell viability (<90%)- Incorrect cell number- Suboptimal cell culture conditions- High passage number of cells- Improper injection technique- Health status of the mice | - Ensure cell viability is >90% using a method like Trypan Blue exclusion before injection Inject between 5 x 10^6 and 1 x 10^7 cells Culture SW1116 cells in Leibovitz's L-15 Medium with 10% FBS and ensure they are in the logarithmic growth phase Use cells from a low passage number to maintain tumorigenicity Inject subcutaneously in the flank or the upper back region, which is highly vascularized[3] Use healthy, 5-6 week old immunodeficient mice[3]. |
| Tumors are growing very slowly | - Low cell number injected- Age of the mice- Suboptimal injection site | - Increase the number of injected cells to the higher end of the recommended range (1 x 10^7) Use younger mice (5-6 weeks old) as tumors tend to grow more slowly in older animals[3] Ensure the injection is into a well-vascularized subcutaneous space[3]. |
| Tumors regress after initial growth | - Immune rejection (even in immunodeficient mice)- Necrosis of the tumor core due to rapid growth outpacing blood supply- Cell line instability | - While rare, some immunodeficient mouse strains can have residual immune activity. Consider using a more severely immunocompromised strain if this is a recurring issue Monitor tumor growth closely and passage the tumor |



| | | to new mice when it reaches |
|--------------------------------|---|--|
| | | the recommended size to |
| | | avoid central necrosis Ensure |
| | | the use of a stable, low- |
| | | passage SW1116 cell line. |
| High variability in tumor size | - Inconsistent number of viable cells injected- Variation in injection technique and location | - Carefully count viable cells before injection and ensure a consistent volume is administered to each mouse Standardize the injection procedure, including the needle gauge, depth of |
| | | injection, and anatomical location. |
| | | |

Experimental Protocols SW1116 Cell Culture for Xenotransplantation

- Thawing and Culturing:
 - Rapidly thaw a cryopreserved vial of SW1116 cells in a 37°C water bath.
 - Transfer the cells to a centrifuge tube containing pre-warmed Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).
 - Centrifuge at approximately 125 x g for 5-7 minutes.
 - Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
 - Incubate at 37°C in a non-CO2 incubator, as L-15 medium is formulated for use in a free gas exchange with air.
- Subculturing:
 - Subculture the cells when they reach approximately 80% confluency.
 - Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.



- Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes until the cells detach.
- Neutralize the trypsin with complete growth medium and centrifuge the cells.
- Resuspend the cells in fresh medium for further culturing or for injection.

Subcutaneous Xenograft Implantation

- Cell Preparation:
 - Harvest SW1116 cells in their logarithmic growth phase.
 - Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
 Ensure viability is >90%.
 - Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS).
 - If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 7-10 mg/mL[3]. Keep the mixture on ice until injection.
- Animal Preparation and Injection:
 - Anesthetize a 5-6 week old female athymic nude mouse using an approved protocol.
 - Clean the injection site (typically the right flank or the upper back) with an antiseptic solution.
 - Using a 27-30 gauge needle, inject 100-300 μL of the cell suspension subcutaneously[3].
 - Monitor the mouse until it has fully recovered from anesthesia.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor appearance.
 - Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

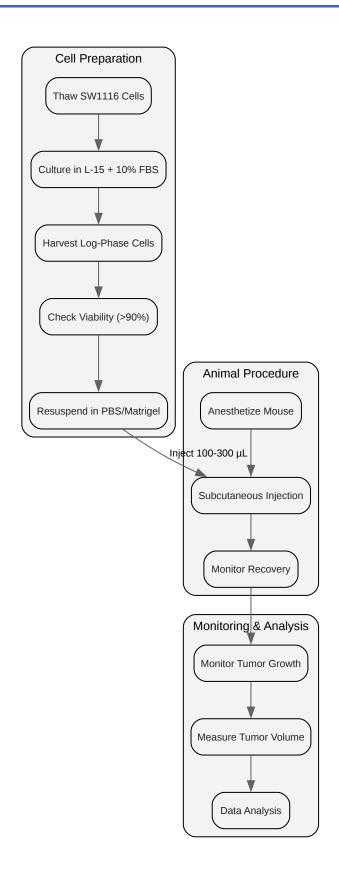




o Calculate the tumor volume using the formula: (Length x Width^2) / 2.

Visualizations Experimental Workflow for SW1116 Xenograft Establishment





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Caption: Workflow for establishing SW1116 xenograft tumors.

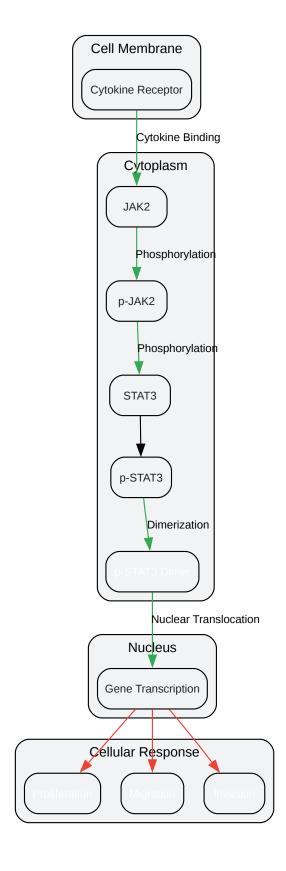




JAK2/STAT3 Signaling Pathway in SW1116 Cells

The JAK2/STAT3 signaling pathway is implicated in the proliferation, migration, and invasion of SW1116 colon cancer cells.





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